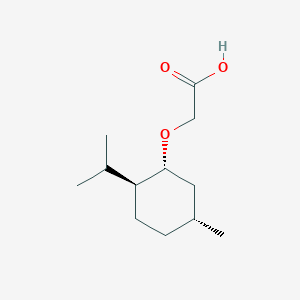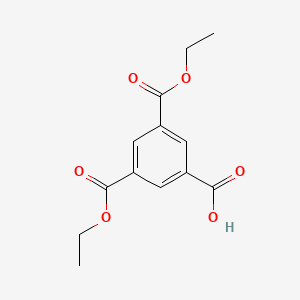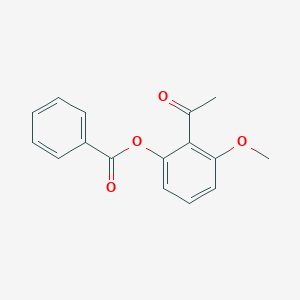
2-Hydroxy-3-Naphthoyl-(2-Methyl-5'-Chloro)Aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline involves the reaction of 3-Hydroxy-2-naphthoic acid with 5-Chloro-2-methylaniline . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the production of dyes and pigments.
Biology: The compound’s properties are studied for potential biological applications.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is widely used in the manufacture of organic pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline can be compared with similar compounds such as:
2-Hydroxy-7-Methoxy-5-Methyl-1-Naphthoic Acid: This compound has a similar naphthoic acid structure but with different substituents.
Coumarin Derivatives: These compounds share some structural similarities and are used in various applications. The uniqueness of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-(2-chloro-6-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-16-8-4-7-14(19)17(16)20-18(22)13-9-11-5-2-3-6-12(11)10-15(13)21/h2-10,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCOGFDSNSDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)
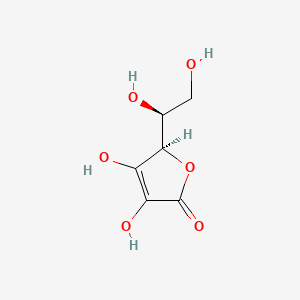
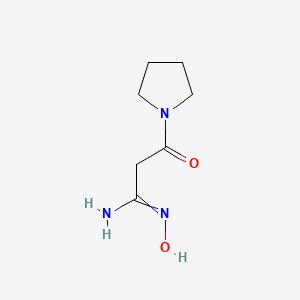
![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)

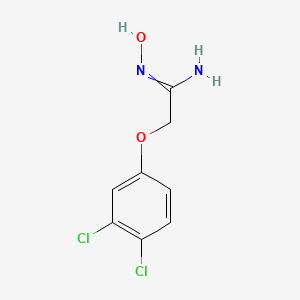
![N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide](/img/structure/B7770863.png)
